molecular formula C15H17N3O B11414199 1-ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-benzimidazol-2-amine

1-ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-benzimidazol-2-amine

Cat. No.: B11414199
M. Wt: 255.31 g/mol
InChI Key: HZZIRANSZIXERZ-UHFFFAOYSA-N
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Description

1-ETHYL-N-[(5-METHYLFURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This compound, in particular, features a unique combination of a benzodiazole core with a furan ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-[(5-METHYLFURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the benzodiazole core reacts with a furan derivative in the presence of a Lewis acid catalyst.

    Ethylation: The final step involves the ethylation of the nitrogen atom on the benzodiazole core using ethyl iodide or a similar ethylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-[(5-METHYLFURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzodiazole core, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the electrophile used.

Scientific Research Applications

1-ETHYL-N-[(5-METHYLFURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-[(5-METHYLFURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-ethylfuran: A furan derivative with similar structural features.

    5-Methyl-2-furanmethanol: Another furan derivative with potential biological activities.

Uniqueness

1-ETHYL-N-[(5-METHYLFURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its combination of a benzodiazole core and a furan ring, which may enhance its biological activity and specificity compared to other similar compounds.

This detailed article provides a comprehensive overview of 1-ETHYL-N-[(5-METHYLFURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

1-ethyl-N-[(5-methylfuran-2-yl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C15H17N3O/c1-3-18-14-7-5-4-6-13(14)17-15(18)16-10-12-9-8-11(2)19-12/h4-9H,3,10H2,1-2H3,(H,16,17)

InChI Key

HZZIRANSZIXERZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC=C(O3)C

Origin of Product

United States

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